molecular formula C17H23NO4S B12564822 (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid CAS No. 287737-72-8

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid

Cat. No.: B12564822
CAS No.: 287737-72-8
M. Wt: 337.4 g/mol
InChI Key: LVELBSWYVMRVRO-GZTXQBDSSA-N
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Description

The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid is a complex organic molecule that combines a thiophene ring with a dimethylamino group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol typically involves the reaction of thiophene derivatives with dimethylamine under controlled conditions. The process may include steps such as:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where dimethylamine is introduced to the thiophene ring.

    Formation of the propanol side chain: This can be achieved through various organic reactions, including reduction or addition reactions.

For the (2S)-2-hydroxy-2-phenylacetic acid component, the synthesis may involve:

    Hydroxylation of phenylacetic acid: This can be achieved using oxidizing agents under controlled conditions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield primary or secondary alcohols.

Scientific Research Applications

The compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The thiophene ring and phenylacetic acid moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

287737-72-8

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C9H15NOS.C8H8O3/c1-10(2)6-5-8(11)9-4-3-7-12-9;9-7(8(10)11)6-4-2-1-3-5-6/h3-4,7-8,11H,5-6H2,1-2H3;1-5,7,9H,(H,10,11)/t8-;7-/m00/s1

InChI Key

LVELBSWYVMRVRO-GZTXQBDSSA-N

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CS1)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O

Canonical SMILES

CN(C)CCC(C1=CC=CS1)O.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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